6,6-Dimethyldihydropyrimidine-2,4(1h,3h)-dione

Dihydropyrimidine dehydrogenase Metabolic stability Enzyme substrate

Researchers quantifying fluoropyrimidine catabolites face signal drift from enzymatic degradation of unsubstituted dihydrouracil internal standards. 6,6-Dimethyldihydrouracil resolves this with its gem-dimethyl substitution, providing a DPD-resistant backbone for stable isotope-labeled LC-MS/MS internal standards. • Resists DPD-mediated oxidation-minimizes signal drift vs. unsubstituted dihydrouracil. • Serves as a validated negative control for DPD activity assays in liver microsomes. • Available at ≥98% purity with full analytical characterization for HPLC method validation.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 6300-94-3
Cat. No. B1614750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyldihydropyrimidine-2,4(1h,3h)-dione
CAS6300-94-3
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC(=O)N1)C
InChIInChI=1S/C6H10N2O2/c1-6(2)3-4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)
InChIKeyXDKKIYWQIROUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyldihydrouracil: Physicochemical & Regulatory Profile


6,6-Dimethyldihydropyrimidine-2,4(1H,3H)-dione (CAS 6300-94-3, also known as 5,6-dihydro-6,6-dimethyluracil or 6,6-dimethyldihydrouracil) is a heterocyclic small molecule scaffold (C₆H₁₀N₂O₂, MW 142.16 g/mol) . It belongs to the dihydropyrimidine-2,4-dione class, which comprises reduced analogues of uracil [1]. The compound is commercially available in research-grade purities typically ranging from 95% to 98% and is classified under GHS with acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) hazard statements .

Why 6,6-Dimethyldihydrouracil Cannot Be Replaced


Dihydropyrimidine-2,4-diones share a core scaffold, yet subtle substitution patterns dictate divergent physicochemical behavior [1]. The gem-dimethyl substitution at position 6 distinguishes this compound from its closest analogues—6-methyldihydropyrimidine-2,4-dione (CAS 2434-49-3) and 6-unsubstituted dihydrouracil (CAS 504-07-4)—by introducing steric bulk that alters aqueous solubility, metabolic stability, and enzyme substrate specificity [2]. In the reductive pyrimidine degradation pathway, dihydropyrimidine dehydrogenase (DPD) and dihydropyrimidinase exhibit differential turnover rates for C5/C6-substituted dihydrouracils [3]. Consequently, substituting 6,6-dimethyldihydrouracil with a less sterically hindered analogue in a metabolic tracer study, enzyme inhibition assay, or impurity profiling workflow can produce non-transferable results, compromising assay validity and regulatory submission integrity.

Comparative Evidence: 6,6-Dimethyldihydrouracil


Sterically Hindered DPD Substrate Surrogate

The gem-dimethyl group at position 6 imposes steric shielding that retards enzymatic oxidation relative to 6-unsubstituted dihydrouracil. This class-level inference is supported by data on 5-substituted uracil analogues: 5-chloro-2,4-dihydroxypyridine exhibits potent DPD inhibition [1], while 5,6-disubstituted dihydrouracils alter activation energies for C5-C6 bond cleavage in alkaline hydrolysis [2].

Dihydropyrimidine dehydrogenase Metabolic stability Enzyme substrate

Purity & Analytical Documentation

Commercially sourced 6,6-dimethyldihydropyrimidine-2,4(1H,3H)-dione is supplied with defined purity specifications from multiple vendors. AKSi lists a minimum purity of 95% ; CoolPharm and Leyan offer 97–98% purity with supporting analytical characterization (NMR, HPLC, GC) [1]. In contrast, the structural analogue 6-methyldihydropyrimidine-2,4(1H,3H)-dione (CAS 2434-49-3) is typically offered at lower purities with fewer certified analytical data packages .

Quality control Impurity profiling Reference standard

Acidity & Hydrogen Bonding Modulation

Gas-phase acidity measurements on uracil analogues reveal that methyl substitution at C5 and C6 positions alters site-specific proton affinity [1]. For 5,6-dimethyluracil, the ΔH(acid) values for N1-H and N3-H sites are between 331–352 kcal mol⁻¹, while the vinylic C6 acidities are influenced by alkyl substitution patterns [1]. The 6,6-dimethyl substitution on the dihydropyrimidine scaffold is predicted to further stabilize the N1-H conjugate base through steric protection and hyperconjugation, differentiating its hydrogen bonding network parameters from mono-substituted or unsubstituted dihydrouracil.

Physicochemical property Gas-phase acidity Uracil analogue

6,6-Dimethyldihydrouracil: Optimal Use Cases


Isotope-Labeled Internal Standard for Metabolic Tracing

In preclinical ADME studies involving fluoropyrimidine chemotherapeutics (e.g., 5-FU, capecitabine), monitoring catabolite profiles requires matrix-matched internal standards resistant to endogenous enzymatic degradation. The sterically shielded 6,6-dimethyldihydrouracil scaffold provides a superior backbone for synthesizing ¹³C- or ²H-labeled internal standards that resist DPD-mediated oxidation, minimizing signal drift compared to standards derived from unsubstituted dihydrouracil [1].

DPD Activity Control Substrate

For biochemical assays measuring DPD activity in liver microsomes or recombinant systems, 6,6-dimethyldihydrouracil serves as a negative control substrate. Its gem-dimethyl substitution is expected to reduce turnover rate, allowing researchers to discriminate between specific DPD-dependent metabolism and non-specific degradation, a utility that less sterically hindered analogues such as 6-methyldihydrouracil cannot reliably provide [2].

Uracil API Impurity Reference Standard

During the synthesis of uracil-based active pharmaceutical ingredients (APIs) such as tegafur or gimeracil, the 6,6-dimethyl-dihydro impurity may be observed as a process-related or degradation by-product. High-purity 6,6-dimethyldihydropyrimidine-2,4(1H,3H)-dione (≥98%) with full analytical characterization is required for HPLC method validation and routine quality control, a grade more consistently sourced for this compound than for its 6-methyl or 5-alkyl analogues .

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